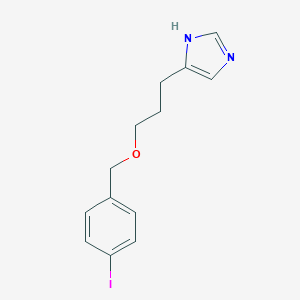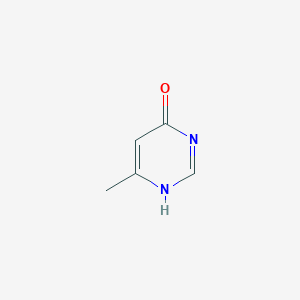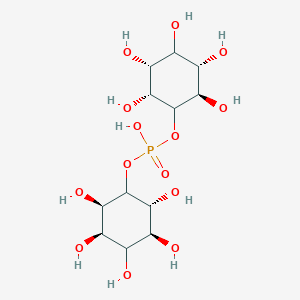
Di-myo-inositol-1,1'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-myo-inositol-1,1'-phosphate (DIP) is a naturally occurring inositol phosphate that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. DIP is a member of the inositol phosphate family, which includes several other important molecules such as inositol triphosphate (IP3) and inositol hexakisphosphate (IP6). DIP is synthesized in the body through a complex series of enzymatic reactions, and its role in various biochemical and physiological processes is still being explored.
Mécanisme D'action
The exact mechanism of action of Di-myo-inositol-1,1'-phosphate is still being explored, but it is thought to act through a variety of pathways in the body. One of the key mechanisms of action is through the regulation of intracellular calcium levels. Di-myo-inositol-1,1'-phosphate has been shown to inhibit the release of calcium from intracellular stores, which can help to protect cells from damage caused by excessive calcium influx.
Effets Biochimiques Et Physiologiques
Di-myo-inositol-1,1'-phosphate has a number of biochemical and physiological effects in the body. One of the most important effects is its ability to regulate intracellular calcium levels, which can have a wide range of downstream effects on cellular function. Di-myo-inositol-1,1'-phosphate has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress and other harmful agents. In addition, Di-myo-inositol-1,1'-phosphate has been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Di-myo-inositol-1,1'-phosphate in lab experiments is its natural occurrence in the body, which makes it a safe and non-toxic molecule to work with. Di-myo-inositol-1,1'-phosphate is also relatively easy to synthesize in the lab, which makes it a convenient molecule to work with. However, one of the main limitations of working with Di-myo-inositol-1,1'-phosphate is its instability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on Di-myo-inositol-1,1'-phosphate. One area of research that is currently being explored is the use of Di-myo-inositol-1,1'-phosphate as a therapeutic agent in the treatment of neurodegenerative diseases. Other potential areas of research include the use of Di-myo-inositol-1,1'-phosphate in the treatment of inflammatory conditions, as well as its potential role in regulating intracellular calcium levels in other cell types. Overall, the potential applications of Di-myo-inositol-1,1'-phosphate in various scientific fields make it an exciting area of research for the future.
Méthodes De Synthèse
Di-myo-inositol-1,1'-phosphate is synthesized in the body through a series of enzymatic reactions that involve the conversion of inositol-1-phosphate (Ins-1P) to Di-myo-inositol-1,1'-phosphate. The first step in this process involves the phosphorylation of Ins-1P to form inositol-1,3-bisphosphate (Ins-1,3-P2) by the enzyme inositol-1-phosphate synthase (IPS). This is followed by the dephosphorylation of Ins-1,3-P2 to form Di-myo-inositol-1,1'-phosphate by the enzyme inositol monophosphatase 2 (IMP2).
Applications De Recherche Scientifique
Di-myo-inositol-1,1'-phosphate has been the subject of extensive research in recent years due to its potential applications in various scientific fields. One of the most promising areas of research is in the field of neurodegenerative diseases, where Di-myo-inositol-1,1'-phosphate has been shown to have neuroprotective effects. Studies have shown that Di-myo-inositol-1,1'-phosphate can protect neurons from damage caused by oxidative stress and other harmful agents, and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
143491-08-1 |
|---|---|
Nom du produit |
Di-myo-inositol-1,1'-phosphate |
Formule moléculaire |
C12H23O14P |
Poids moléculaire |
422.28 g/mol |
Nom IUPAC |
bis[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3(15)7(19)11(8(20)4(1)16)25-27(23,24)26-12-9(21)5(17)2(14)6(18)10(12)22/h1-22H,(H,23,24)/t1?,2?,3-,4+,5-,6+,7-,8-,9-,10-,11?,12?/m1/s1 |
Clé InChI |
FIIUDBCIQWHEHT-RXFXWCQRSA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
SMILES canonique |
C1(C(C(C(C(C1O)O)OP(=O)(O)OC2C(C(C(C(C2O)O)O)O)O)O)O)O |
Synonymes |
di-myo-inositol-1,1'-phosphate di-myoinositol-1,1'-phosphate Ins-P-Ins |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



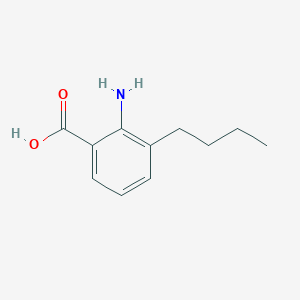
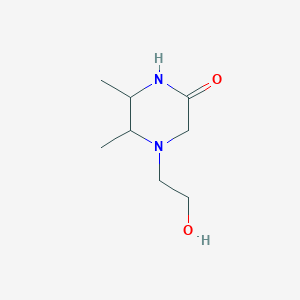
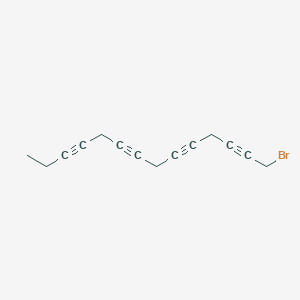
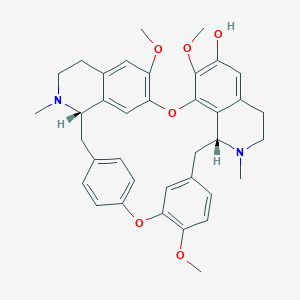
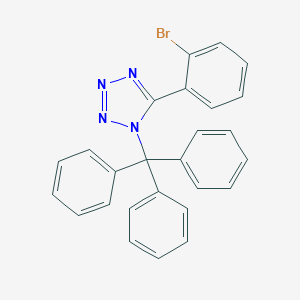
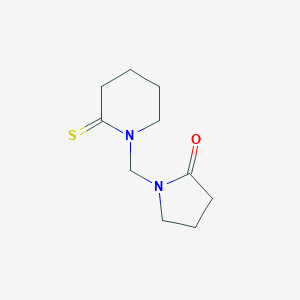
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
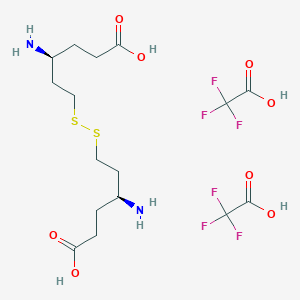
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
